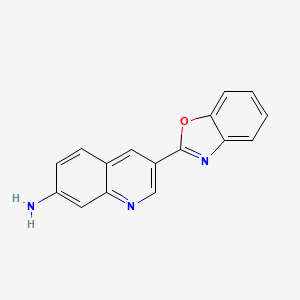![molecular formula C17H13NO2 B11854955 1-[(4-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol CAS No. 894-96-2](/img/structure/B11854955.png)
1-[(4-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol is a chemical compound known for its unique structure and properties It is a Schiff base derived from the condensation of 4-hydroxybenzaldehyde and 2-hydroxy-1-naphthaldehyde
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol typically involves the condensation reaction between 4-hydroxybenzaldehyde and 2-hydroxy-1-naphthaldehyde. The reaction is usually carried out in an ethanol solution with a catalytic amount of acid, such as hydrochloric acid, to facilitate the formation of the Schiff base.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(4-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Ethers or esters, depending on the substituent introduced.
Applications De Recherche Scientifique
1-[(4-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of sensors and materials for detecting metal ions, such as aluminum ions.
Mécanisme D'action
The mechanism of action of 1-[(4-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol involves its ability to form complexes with metal ions. The compound’s hydroxyl and imine groups can coordinate with metal ions, leading to the formation of stable complexes. These interactions are crucial for its applications in sensing and catalysis.
Comparaison Avec Des Composés Similaires
1-[(2-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol: Similar structure but with the hydroxyl group in a different position.
1-[(3,5-Dichloro-phenylimino)-methyl]-naphthalen-2-ol: Contains chloro substituents, which can alter its reactivity and properties.
Uniqueness: 1-[(4-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol is unique due to its specific hydroxyl and imine group positions, which influence its coordination chemistry and biological activities. Its ability to selectively detect and adsorb aluminum ions highlights its potential in environmental and industrial applications .
Propriétés
Numéro CAS |
894-96-2 |
|---|---|
Formule moléculaire |
C17H13NO2 |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
1-[(4-hydroxyphenyl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H13NO2/c19-14-8-6-13(7-9-14)18-11-16-15-4-2-1-3-12(15)5-10-17(16)20/h1-11,19-20H |
Clé InChI |
KPLUVIWNJYXFQT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=C(C=C3)O)O |
Solubilité |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


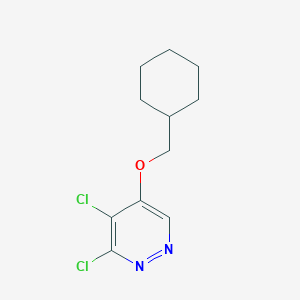

![7-Hydroxy-7,15-diazadispiro[5.2.5.2]hexadec-1-ene-8,16-dione](/img/structure/B11854879.png)
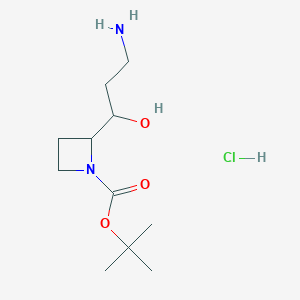
![7-Benzyl-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11854890.png)
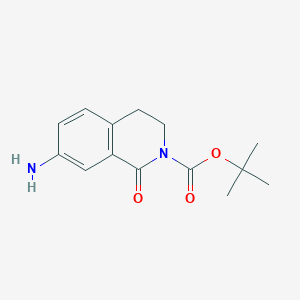
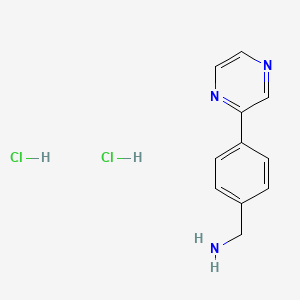
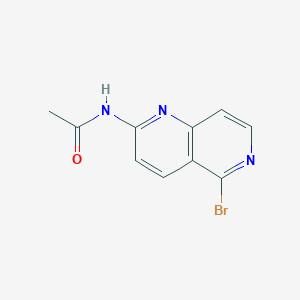
![tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate](/img/structure/B11854918.png)

![[(5-Bromoquinolin-8-yl)oxy]acetonitrile](/img/structure/B11854929.png)
